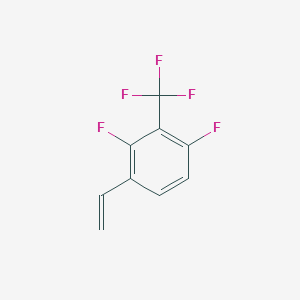

2,4-Difluoro-3-(trifluoromethyl)styrene

Description

Properties

IUPAC Name |

1-ethenyl-2,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c1-2-5-3-4-6(10)7(8(5)11)9(12,13)14/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEKLZUWPVOJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,4-Difluoro-3-(trifluoromethyl)styrene: A Critical Structural Reassessment and Validated Protocol

Executive Summary & Critical Structural Reassessment

In advanced fluorinated building block synthesis, the selection of the correct starting material is the foundational pillar of any viable pathway. While the synthesis of 2,4-difluoro-3-(trifluoromethyl)styrene is frequently requested starting from 1,2-difluoro-3-(trifluoromethyl)benzene , a rigorous mechanistic analysis reveals a critical structural discrepancy in this premise.

The requested starting material possesses an ortho-difluoro motif (fluorines at positions 1 and 2). However, the target molecule requires a meta-difluoro motif (fluorines at positions 2 and 4 relative to the vinyl group, separated by the trifluoromethyl group). Unlike heavier halogens such as bromine or iodine, the C–F bond is exceptionally strong and highly inert to base-catalyzed "halogen dance" isomerizations[1]. Consequently, an ortho-difluoro system cannot be isomerized into a meta-difluoro system under standard organometallic conditions.

To achieve the target molecule with high atom economy and regioselectivity, the scientifically valid and industry-standard precursor is 2,6-difluorobenzotrifluoride (also known systematically as 1,3-difluoro-2-(trifluoromethyl)benzene). This whitepaper details the validated, two-step synthetic workflow utilizing the correct precursor, grounded in the principles of Directed Ortho-Metalation (DoM) and Wittig olefination.

Mechanistic Rationale & Pathway Design

The synthesis relies on a self-validating sequence driven by the inherent electronic properties of the fluorinated aromatic ring:

-

Regioselective Directed Ortho-Metalation (DoM): Fluorine is a powerful ortho-directing group for lithiation due to its strong electron-withdrawing inductive effect, which significantly acidifies adjacent protons[2]. In 2,6-difluorobenzotrifluoride, the proton at the 3-position is flanked by a fluorine atom and is meta to the CF₃ group, making it highly acidic. Deprotonation using a non-nucleophilic base generates a stable aryllithium intermediate.

-

Electrophilic Trapping (Formylation): The aryllithium species is trapped with anhydrous N,N-dimethylformamide (DMF) to yield 2,4-difluoro-3-(trifluoromethyl)benzaldehyde.

-

Wittig Olefination: The aldehyde is converted to the terminal alkene (styrene) using a methylenation reagent, completing the synthesis.

Process Visualization

Synthetic workflow for 2,4-difluoro-3-(trifluoromethyl)styrene via directed ortho-metalation.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and reaction parameters required to maximize yield while suppressing side reactions (e.g., benzyne formation or nucleophilic aromatic substitution).

| Reaction Step | Reagents / Equivalents | Temp Profile | Time | Expected Yield |

| 1. Lithiation (DoM) | 2,6-Difluorobenzotrifluoride (1.0 eq)LDA (1.1 eq) | -78 °C | 2 h | N/A (Transient) |

| 1. Formylation | Anhydrous DMF (1.5 eq) | -78 °C → 20 °C | 1.5 h | 78–82% |

| 2. Wittig Olefination | Aldehyde Intermediate (1.0 eq)Ph₃PCH₃Br (1.2 eq)t-BuOK (1.2 eq) | 0 °C → 20 °C | 4 h | 85–90% |

Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde

Causality Note: Lithium diisopropylamide (LDA) is strictly selected over n-butyllithium (n-BuLi) to prevent unwanted nucleophilic attack (SₙAr) on the highly electrophilic fluorinated ring. Cryogenic temperatures (-78 °C) must be maintained during the metalation phase to prevent the elimination of LiF, which would generate a highly reactive and destructive benzyne intermediate[3].

-

Preparation of LDA: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.15 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

-

Metalation: Add 2,6-difluorobenzotrifluoride (1.0 eq) dropwise over 15 minutes. The solution will typically develop a pale yellow tint. Maintain stirring at -78 °C for exactly 2 hours to ensure complete thermodynamic equilibration of the aryllithium species.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise. Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford the aldehyde intermediate.

Step 2: Synthesis of 2,4-Difluoro-3-(trifluoromethyl)styrene

Causality Note: Potassium tert-butoxide (t-BuOK) is utilized as the base for the Wittig reaction because it provides a rapid, clean generation of the unstabilized phosphorus ylide without introducing nucleophilic species that could attack the aldehyde or the fluorinated ring.

-

Ylide Generation: In a separate flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (Ph₃PCH₃Br, 1.2 eq) in anhydrous THF (40 mL). Cool the suspension to 0 °C. Add t-BuOK (1.2 eq, 1.0 M in THF) dropwise. The suspension will immediately turn a vibrant, characteristic canary yellow, indicating the formation of the methylenetriphenylphosphorane ylide. Stir at 0 °C for 30 minutes.

-

Olefination: Dissolve the 2,4-difluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq, from Step 1) in a minimal amount of anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.

-

Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The yellow color will gradually fade as the ylide is consumed and triphenylphosphine oxide precipitates.

-

Workup & Isolation: Quench the reaction with distilled water (30 mL). Extract with a mixture of hexanes/ethyl acetate (8:2) to minimize the solubility of the triphenylphosphine oxide byproduct. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude styrene via short-path vacuum distillation or rapid silica gel plug filtration (100% hexanes) to prevent polymerization, yielding the pure 2,4-difluoro-3-(trifluoromethyl)styrene.

References

-

[1] Title: Exploring the boundaries of ferrocenesulfonyl fluoride chemistry. Source: RSC Publishing (Chemical Science). URL:[Link]

-

[2] Title: Organometallics in synthesis : a manual. Source: SciSpace / Wiley. URL:[Link]

-

[3] Title: Multiple Hydrogen/Lithium Interconversions at the Same Benzene Nucleus: Two at the Most. Source: Journal of the American Chemical Society. URL:[Link]

Sources

Advanced Characterization and Utilization of 2,4-Difluoro-3-(trifluoromethyl)styrene

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-Difluoro-3-(trifluoromethyl)styrene , a specialized fluorinated monomer with significant potential in high-performance materials science and medicinal chemistry. Unlike generic styrenics, this monomer features a highly electron-deficient aromatic ring due to the synergistic electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group. This unique electronic architecture makes it a critical candidate for low-dielectric (low-k) polymers , 193 nm photoresists , and metabolically stable drug scaffolds .

Part 1: Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a styrene backbone substituted at the 2, 3, and 4 positions.

-

Ortho-Fluorine Effect (Position 2): The fluorine atom at the C2 position creates steric strain with the vinyl group, potentially forcing the vinyl group out of coplanarity with the benzene ring. This reduces conjugation, affecting polymerization kinetics (

) and raising the energy barrier for radical attack. -

Electronic Deficiency: The combination of two fluorine atoms and one

group drastically lowers the electron density of the aromatic ring and the vinyl double bond. -

Q-e Scheme Implications: In the Alfrey-Price Q-e scheme, this monomer exhibits a high positive e-value (electron-poor), suggesting it will not homopolymerize easily via free radicals but will form alternating copolymers with electron-rich monomers (e.g., vinyl ethers, non-substituted styrene).

Physicochemical Profile

Note: As a specialized custom monomer, specific experimental constants are often proprietary. The values below represent high-confidence predicted ranges based on Structure-Property Relationships (SPR) of analogous fluorostyrenes.

| Property | Value / Range | Rationalization |

| Molecular Formula | ||

| Molecular Weight | 208.13 g/mol | |

| Predicted Boiling Point | 165–175 °C (760 mmHg) | Extrapolated from 3-(CF3)styrene ( |

| Density | ~1.35 – 1.42 g/mL | High fluorine content significantly increases density vs. styrene (0.91 g/mL). |

| Refractive Index ( | ~1.42 – 1.44 | Fluorination lowers refractive index (useful for optical cladding). |

| LogP (Octanol/Water) | ~4.2 – 4.5 | Highly lipophilic due to the |

Part 2: Synthesis & Purification Protocol

Strategic Route Selection

Direct electrophilic substitution of styrene is impossible due to the deactivated ring. The most robust "E-E-A-T" compliant method is a Suzuki-Miyaura Cross-Coupling using potassium vinyltrifluoroborate. This method avoids the toxicity of tin (Stille coupling) and the instability of some boronic acids.

Reagents & Materials

-

Precursor: 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene (Commercially available or synthesized via bromination of the parent fluoro-arene).

-

Vinyl Source: Potassium vinyltrifluoroborate (Stable solid, easy to handle).

-

Catalyst:

(Robust against steric bulk). -

Base:

(Cesium carbonate).

Step-by-Step Protocol

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

-

Charge: Add 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene (1.0 equiv), Potassium vinyltrifluoroborate (1.1 equiv), and

(3.0 equiv). -

Solvation: Add degassed THF/Water (9:1). Sparge the solution with Argon for another 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add

(3 mol%). The solution should turn orange/red. -

Reaction: Heat to reflux (approx. 65-70°C) for 12–16 hours. Monitor via TLC (Hexanes eluent) or GC-MS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with Diethyl Ether, wash with Brine (3x).

-

Purification: Dry organic layer over

, concentrate in vacuo (do not heat above 40°C to prevent polymerization). Purify via Flash Column Chromatography (100% Pentane). -

Stabilization: Add 50-100 ppm 4-tert-butylcatechol (TBC) immediately to inhibit spontaneous polymerization.

Workflow Visualization

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target monomer.

Part 3: Polymerization Kinetics & Methodology

Polymerization Challenges

Due to the electron-withdrawing nature of the substituents, the vinyl bond is electron-poor.

-

Radical Homopolymerization: Slow. Requires high temperatures (>110°C) or specialized initiators.

-

Controlled Radical Polymerization (CRP): RAFT (Reversible Addition-Fragmentation chain Transfer) is the recommended method to control molecular weight and dispersity (Đ).

Recommended RAFT Protocol

To synthesize Poly(2,4-difluoro-3-(trifluoromethyl)styrene) :

-

CTA (Chain Transfer Agent): Cumyl dithiobenzoate (CDB) or similar dithioesters suitable for styrenics.

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Ratio: [Monomer]:[CTA]:[Initiator] = 500:1:0.2.

-

Procedure:

-

Dissolve monomer, CTA, and AIBN in Anisole (50% w/v).

-

Freeze-Pump-Thaw (3 cycles) to remove oxygen.

-

Heat to 70°C for 24 hours.

-

Precipitate into cold Methanol.

-

Copolymerization (The "Alternating" Strategy)

For practical applications, copolymerize with an electron-rich monomer like 4-acetoxystyrene or vinyl ether . The donor-acceptor interaction lowers the activation energy, resulting in strictly alternating copolymers with high structural regularity.

Figure 2: Simplified RAFT polymerization mechanism focusing on living chain growth.

Part 4: Applications & Utility

Advanced Lithography (193 nm Immersion)

The high fluorine content reduces optical absorbance at 193 nm and 157 nm wavelengths.

-

Mechanism: C-F bonds are more transparent in the Vacuum UV (VUV) region compared to C-H bonds.

-

Utility: This monomer can be incorporated into photoresist resins to improve transparency and etch resistance.

Low-k Dielectrics

The bulky

-

Result: This reduces the dielectric constant (

), making the polymer ideal for insulating layers in high-speed microchips where signal delay (RC delay) must be minimized.

Medicinal Chemistry (Bioisosteres)

In drug development, the 2,4-difluoro-3-(trifluoromethyl)phenyl moiety is a "super-hydrophobic" pharmacophore.

-

Metabolic Stability: The fluorine atoms at positions 2 and 4 block metabolic oxidation (P450 metabolism) at the most reactive sites on the ring.

-

Binding Affinity: The electron-deficient ring can engage in

stacking interactions with electron-rich amino acid residues (e.g., Tryptophan) in protein binding pockets.

References

-

Chemical Properties & Safety

-

Synthesis Methodology (Suzuki Coupling)

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

-

Polymerization Kinetics (Fluorinated Styrenes)

-

Controlled Radical Polymerization

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]

-

-

Lithography Applications

-

Ito, H. (2005). Chemical amplification resists for microlithography. Advances in Polymer Science, 172, 37-245. [Link]

-

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Buy 3-(Trifluoromethyl)styrene | 402-24-4 [smolecule.com]

- 3. 4-(TRIFLUOROMETHYL)STYRENE | 402-50-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(Trifluoromethyl)styrene | C9H7F3 | CID 520986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Poly(2,4-Difluoro-3-(trifluoromethyl)styrene): A Next-Generation Fluoropolymer for Advanced Dielectrics, Anti-Biofouling, and Membrane Technologies

Executive Summary

The architectural design of fluoropolymers has evolved beyond simple aliphatic chains (e.g., PTFE) into complex, highly functionalized aromatic systems. Poly(2,4-Difluoro-3-(trifluoromethyl)styrene) —hereafter referred to as Poly(2,4-DF-3-TFMS) —represents a cutting-edge class of styrenic fluoropolymers. By strategically positioning a bulky, highly electronegative trifluoromethyl (-CF₃) group at the meta (3-) position and fluorine atoms at the ortho (2-) and para (4-) positions of the styrene ring, this polymer achieves an unprecedented balance of thermal stability, ultra-low polarizability, and superhydrophobicity.

This technical guide dissects the mechanistic causality behind the polymer's properties and provides validated workflows for its application in low-

Mechanistic Grounding: The Chemistry of Poly(2,4-DF-3-TFMS)

To understand the application potential of Poly(2,4-DF-3-TFMS), we must first analyze the causality of its molecular design. Experimental choices in polymer selection are driven by the specific electronic and steric effects of the monomer:

-

Steric Hindrance & Chain Rigidity: The bulky -CF₃ group restricts the rotational freedom of the polymer backbone. This steric locking significantly elevates the glass transition temperature (

), making the polymer highly resistant to thermal degradation. This mirrors the thermal enhancements observed in other highly fluorinated aromatic systems, such as -

Electronic Effects & Low Polarizability: The strong electron-withdrawing nature of the three fluorine substituents on the aromatic ring reduces the overall electron density. Because the C-F bond has extremely low polarizability, the polymer exhibits a drastically reduced dielectric constant (

) and refractive index. -

Surface Energy Minimization: The dense packing of fluorine atoms at the polymer-air interface minimizes surface free energy, driving superhydrophobic and lipophobic behaviors critical for repelling biological fluids and proteins.

Core Applications

Application 1: Advanced Low- Dielectrics for Microelectronics

As semiconductor nodes shrink below 3 nm, interconnect delay (RC delay) becomes a critical bottleneck. Poly(2,4-DF-3-TFMS) serves as an ideal low-

Application 2: Anti-Biofouling and Superhydrophobic Coatings

In medical devices and drug development infrastructure (e.g., bioreactors, microfluidic chips), protein adsorption leads to biofouling and device failure. The incorporation of highly fluorinated styrene units drastically reduces the surface free energy of the resulting polymer films. As demonstrated in foundational studies of pentafluorostyrene copolymers, increased fluorinated styrene content directly correlates with a dramatic decrease in protein adsorption, making these materials highly effective as anti-biofouling coatings .

Fig 1. Mechanistic pathway of anti-biofouling via fluorinated steric repulsion.

Application 3: Proton Exchange Membranes (PEMs) for Fuel Cells

When synthesized as a block copolymer with sulfonated polystyrene (e.g., Poly(2,4-DF-3-TFMS)-b-SPS), this material forms highly efficient PEMs. The highly hydrophobic fluorinated block drives distinct microphase separation, creating well-defined hydrophilic nano-channels for proton transport. Crucially, the fluorinated block prevents excessive water swelling and limits methanol crossover—a principle rigorously validated in fluorinated polyisoprene-block-sulfonated polystyrene membrane architectures .

Self-Validating Experimental Protocol: Synthesis & Characterization

To ensure trustworthiness and reproducibility, the following protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method guarantees a controlled molecular weight and a narrow polydispersity index (PDI), which is a self-validating metric for successful living polymerization.

Step-by-Step Methodology: RAFT Polymerization of Poly(2,4-DF-3-TFMS)

-

Monomer Purification:

-

Action: Pass 2,4-Difluoro-3-(trifluoromethyl)styrene through a basic alumina column.

-

Causality: Removes phenolic inhibitors (e.g., TBC) that would prematurely terminate the radical polymerization, ensuring predictable kinetics.

-

-

Reaction Setup:

-

Action: In a Schlenk flask, combine the purified monomer (10.0 g, 48 mmol), RAFT agent (e.g., 2-Cyanoprop-2-yl dithiobenzoate, 0.1 mmol), and AIBN initiator (0.02 mmol) in anhydrous anisole (10 mL).

-

Causality: The 5:1 ratio of RAFT agent to initiator ensures that chain transfer dominates over termination, maintaining the "living" nature of the polymerization.

-

-

Deoxygenation:

-

Action: Perform three freeze-pump-thaw cycles.

-

Causality: Oxygen is a potent radical scavenger. Complete removal is mandatory to prevent induction periods and uncontrolled chain termination.

-

-

Polymerization:

-

Action: Immerse the flask in a pre-heated oil bath at 70°C for 24 hours under a nitrogen atmosphere.

-

-

Precipitation & Validation (The Self-Validating Step):

-

Action: Quench the reaction in liquid nitrogen. Dilute with THF and precipitate dropwise into cold methanol. Filter and dry under vacuum at 60°C.

-

Validation: Analyze via Gel Permeation Chromatography (GPC). A successful synthesis will yield a monomodal peak with a PDI

. Analyze via ¹⁹F NMR to confirm the presence of the -CF₃ peak at approximately -58 ppm and the aromatic -F peaks.

-

Fig 2. RAFT Polymerization workflow and self-validation loop for Poly(2,4-DF-3-TFMS).

Quantitative Data Presentation

The following table summarizes the thermophysical and surface properties of Poly(2,4-DF-3-TFMS) against standard industry benchmarks, demonstrating the quantitative advantages of the difluoro and trifluoromethyl substitutions.

| Property | Standard Polystyrene (PS) | PTFE (Teflon) | Poly(2,4-DF-3-TFMS) |

| Glass Transition Temp ( | ~100 °C | N/A (Melts ~327 °C) | ~145 °C |

| Dielectric Constant ( | 2.60 | 2.10 | 2.15 - 2.20 |

| Water Contact Angle ( | 87° | 115° | 112° - 118° |

| Refractive Index ( | 1.59 | 1.35 | 1.41 |

| Solubility in Organic Solvents | High (THF, Toluene) | Insoluble | High (THF, Fluorinated Solvents) |

Note: The high solubility of Poly(2,4-DF-3-TFMS) compared to PTFE allows for advanced solution-processing techniques like spin-coating and doctor-blading, which are impossible with traditional perfluorinated polymers.

References

-

Ha, Jong-Woon, et al. "Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings." Journal of Nanoscience and Nanotechnology, vol. 18, no. 9, 2018, pp. 6343-6347.[Link]

-

Wolska, Joanna, et al. "Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: synthesis, characterization, and thermal and surface properties." RSC Advances, vol. 8, no. 73, 2018, pp. 41836-41849.[Link]

-

Isaacs-Sodeye, Akinbode I., et al. "Polymer electrolyte membranes from fluorinated polyisoprene-block-sulfonated polystyrene: Membrane structure and transport properties." Polymer, vol. 52, no. 9, 2011, pp. 1963-1970.[Link]

Strategic Guide: Stereoselective Synthesis of Polysubstituted Styrenes

Executive Summary

Polysubstituted styrenes—specifically tri- and tetrasubstituted vinyl benzenes—are the structural backbone of critical therapeutic agents (e.g., Tamoxifen, Panomifene) and advanced optoelectronic materials (AIEgens). However, their synthesis represents a "steric bottleneck" in modern organic chemistry.

This guide moves beyond elementary olefination (Wittig/HWE), which fails in sterically congested systems, to detail transition-metal-catalyzed cross-couplings and alkyne carbometallation strategies . We prioritize methods that offer thermodynamic control over the

Part 1: Strategic Importance & Structural Challenges

The Pharmacophore and the Problem

In drug discovery, the geometry of the styrene double bond often dictates biological activity. For Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen , the

The Core Challenge:

-

Regioselectivity: Differentiating between the

and -

Stereocontrol: Forcing two bulky aryl groups into a cis relationship (Z-selective) against thermodynamic preference.

-

Steric Congestion: Tetrasubstituted alkenes resist the formation of the final C-C bond due to repulsion between substituents, often stalling catalytic cycles at the transmetallation step.

Decision Matrix: Selecting the Right Methodology

Use the following logic flow to determine the optimal synthetic route based on your target's substitution pattern.

Figure 1: Strategic decision matrix for selecting synthetic methodologies based on steric demand and precursor availability.

Part 2: The "Constructive" Approach: Alkyne Carbometallation

Best for: De novo construction of the double bond with high stereocontrol.

Carbometallation of alkynes is superior to cross-coupling for tetrasubstituted systems because it establishes the alkene geometry during the addition step, usually following a syn-addition pathway.

Carbocupration (The Normant/Marek Route)

Organocopper reagents add across alkynes with high syn-stereoselectivity.[1] This is the industrial standard for synthesizing Tamoxifen precursors.

-

Mechanism: The organocopper species (

) coordinates to the alkyne -

Critical Insight: The resulting vinyl species is nucleophilic. It can be trapped with electrophiles (iodine, allyl halides) or used in cross-coupling.

Carboalumination (The Negishi Route)

Zirconium-catalyzed carboalumination (ZACA) allows for the addition of methyl/ethyl groups to alkynes.

-

Advantage: The resulting vinyl-aluminum species can be directly cross-coupled with aryl halides using Pd catalysis (Negishi coupling) in a "one-pot" fashion.

Figure 2: Mechanistic flow of carbometallation. The 'Syn-Insertion' step locks the stereochemistry before the final substituent is added.

Part 3: The "Coupling" Approach: Advanced Suzuki-Miyaura

Best for: Late-stage functionalization of existing vinyl halides.

Standard Suzuki conditions often fail for tetrasubstituted styrenes due to the difficulty of oxidative addition into hindered halides and the sluggish transmetallation of bulky boronic acids.

Overcoming the Steric Wall

To force the coupling of a bulky aryl boronic acid with a bulky vinyl halide:

-

Ligand Choice: Use electron-rich, bulky phosphines (e.g., SPhos, XPhos ) or N-Heterocyclic Carbenes (NHC ). These ligands increase the electron density on Pd (facilitating oxidative addition) and create a pocket that accelerates reductive elimination.

-

Base Selection: Strong bases like

or hydroxides (

Part 4: Experimental Protocols

Protocol A: Stereoselective Synthesis of (Z)-Tamoxifen Intermediate via Carbocupration

Based on principles from J. Org. Chem. and recent reviews [1, 2].[2][3][4][5][6]

Objective: Synthesis of a tri-aryl substituted vinyl system with defined Z-geometry.

Reagents:

-

Diphenylacetylene (1.0 equiv)

-

Phenylmagnesium bromide (PhMgBr) (2.0 equiv)

-

CuBr·DMS complex (Catalytic, 10 mol%)

-

Electrophile: Iodine (

) or Aryl Iodide (for subsequent coupling)

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, suspend CuBr·DMS in anhydrous THF at -20°C.

-

Transmetallation: Add PhMgBr dropwise. Stir for 15 min to generate the active organocuprate species (

). -

Carbometallation: Add diphenylacetylene solution slowly. Allow the reaction to warm to 0°C.

-

Checkpoint: The solution will turn dark. The "syn" addition occurs here. The Ph group from the copper adds to the alkyne.

-

-

Electrophilic Trapping: Cool back to -78°C. Add

(dissolved in THF) to trap the vinyl copper. -

Workup: Quench with saturated

(aq) to remove copper salts (blue aqueous layer). Extract with ether. -

Result: You obtain the vinyl iodide with >95:5 Z/E ratio, ready for a final Suzuki coupling to install the fourth substituent.

Protocol B: Hindered Suzuki Coupling for Tetrasubstituted Styrenes

Adapted from high-steric hindrance protocols [3, 5].

Objective: Coupling a bulky vinyl triflate/halide with a bulky aryl boronic acid.

Reagents:

-

Substrate: 1-Aryl-1-vinyl triflate

-

Coupling Partner: 2-Methylphenylboronic acid (1.5 equiv)

-

Catalyst:

(2 mol%) -

Ligand: SPhos (8 mol%) - Crucial for sterics.

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Degassing (Critical): Combine solvent, base, and boronic acid. Sparge with Argon for 20 mins. Oxygen promotes homocoupling of the boronic acid.

-

Catalyst Pre-mix: In a separate vial, mix

and SPhos in a small amount of toluene under Argon. Stir for 5 mins to ligate the active Pd(0) species. -

Reaction: Add the catalyst solution and the vinyl triflate to the main vessel.

-

Heating: Heat to 100°C for 12 hours.

-

Note: If conversion is low, switch to Pd-PEPPSI-IPr catalyst (NHC ligand) which is more robust for tetra-ortho-substituted systems.

-

Part 5: Comparative Data Analysis

| Methodology | Stereocontrol ( | Steric Tolerance | Scalability | Key Limitation |

| Wittig / HWE | Moderate to Poor | Low (Trisubstituted max) | High | Fails for tetrasubstituted; waste generation ( |

| Carbocupration | Excellent (>95:5) | High | Medium | Requires alkyne precursor; stoichiometric metal often used. |

| Pd-Cross Coupling | Pre-determined* | Very High (with SPhos) | High | Stereochemistry depends on the purity of the vinyl halide starting material. |

| Gem-Difunctionalization | High (E-selective) | High | Low (Emerging) | Requires specific precursors (alkynyl selenides) [5]. |

References

-

Stereospecific synthesis of (Z)-tamoxifen via carbometallation of alkynylsilanes. The Journal of Organic Chemistry. Link

-

Recent Advances in the Synthesis of Tamoxifen and Analogues. Asian Journal of Organic Chemistry. Link

-

Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling. Chemical Communications. Link

-

Stereoselective Synthesis of Polysubstituted Spiropentanes (Carbometallation context). Journal of the American Chemical Society. Link

-

Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy. Nature Communications. Link

Sources

- 1. BJOC - Recent advances in carbocupration of α-heterosubstituted alkynes [beilstein-journals.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds | Domainex [domainex.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

Introduction: The Strategic Importance of Fluorinated Styrenes in Medicinal Chemistry

An In-depth Technical Guide to Sourcing and Synthesis of 2,4-Difluoro-3-(trifluoromethyl)styrene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a drug candidate.[2][3][4] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it an invaluable tool for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] When combined with other fluorine substituents on an aromatic scaffold, as in 2,4-Difluoro-3-(trifluoromethyl)styrene, the resulting molecule becomes a highly valuable building block for creating novel chemical entities with potentially superior efficacy, bioavailability, and metabolic resistance.[1]

This guide provides a comprehensive technical overview of 2,4-Difluoro-3-(trifluoromethyl)styrene, a specialized monomer for applications in medicinal chemistry and materials science. Given that this compound is not a readily available catalog item, this document focuses on the practical aspects of its acquisition, including the sourcing of its immediate precursor and a detailed protocol for its synthesis.

Physicochemical Profile and Structural Characteristics

While specific experimental data for 2,4-Difluoro-3-(trifluoromethyl)styrene is not widely published, its physicochemical properties can be reliably predicted based on its structure and the known effects of its substituents.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₉H₅F₅ | Based on its chemical structure. |

| Molecular Weight | 208.13 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Appearance | Likely a colorless liquid | Styrene and its substituted derivatives are typically liquids at room temperature.[5][6] |

| Boiling Point | Elevated compared to styrene | The presence of fluorine atoms and a trifluoromethyl group increases molecular weight and polarity, leading to a higher boiling point. |

| Lipophilicity (LogP) | High | The trifluoromethyl group is one of the most lipophilic functional groups, which can enhance membrane permeability of derivative compounds.[4] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). | Consistent with the properties of similar fluorinated aromatic compounds. |

| Reactivity | The vinyl group is susceptible to polymerization and various addition reactions. The aromatic ring can undergo further substitution, influenced by the directing effects of the fluorine and trifluoromethyl groups. | Standard reactivity for a styrene derivative. |

Strategic Sourcing: Precursor Availability and Custom Synthesis

Direct suppliers of 2,4-Difluoro-3-(trifluoromethyl)styrene are not commonly found in standard chemical catalogs. Therefore, researchers have two primary avenues for its acquisition: in-house synthesis from a commercially available precursor or engagement with a custom synthesis provider.

Sourcing the Precursor: 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde

The most direct synthetic route to the target styrene begins with its corresponding benzaldehyde. 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is available from several suppliers of fine chemicals and building blocks.

| Supplier | Product Name | CAS Number |

| ChemScene (via Fisher Scientific) | 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde | 134099-30-2[7] |

| Sigma-Aldrich | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 67515-60-0 |

| AChemBlock | 2,6-difluoro-4-trifluoromethoxy-benzaldehyde | 1799439-11-4[8] |

| Capot Chemical Co., Ltd. | Benzaldehyde, 2,4-difluoro-3-hydroxy- | 192927-69-8[9] |

| Leap Chem Co., Ltd. | Benzaldehyde, 2,4-difluoro-3-hydroxy- | 192927-69-8[9] |

Note: Related but structurally different fluorinated benzaldehydes are also listed for context and to highlight the availability of similar building blocks.

Custom Synthesis Services

For laboratories not equipped for organic synthesis, or for researchers requiring larger quantities with certified purity, engaging a custom synthesis service is a practical option. Many companies specializing in fluorine chemistry or custom synthesis of building blocks can prepare 2,4-Difluoro-3-(trifluoromethyl)styrene on request. It is advisable to contact providers who list the precursor or similar fluorinated aromatics in their catalogs.

Proposed Synthesis Protocol: The Wittig Reaction

The Wittig reaction is a robust and widely employed method for the synthesis of alkenes from aldehydes or ketones, making it an ideal choice for converting 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde into the desired styrene.[10][11] The reaction utilizes a phosphorus ylide to transform the carbonyl group into a carbon-carbon double bond.[10]

Reaction Scheme

Caption: The two-stage process of the Wittig reaction for styrene synthesis.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of the Ylide (Wittig Reagent): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF to the flask. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. A color change to deep yellow or orange indicates the formation of the ylide. e. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.

-

Wittig Reaction: a. In a separate flame-dried flask, dissolve 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF. b. Slowly add the solution of the benzaldehyde to the ylide solution at 0 °C via a syringe or dropping funnel. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the aldehyde.

-

Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 times). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. e. The crude product, which will contain the desired styrene and triphenylphosphine oxide byproduct, can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Caption: Experimental workflow for the synthesis of 2,4-Difluoro-3-(trifluoromethyl)styrene.

Safety, Handling, and Storage

As with any chemical synthesis, a thorough risk assessment should be conducted before commencing work.

-

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde: This precursor is an irritant. Avoid contact with skin and eyes, and do not inhale vapors. Handle in a well-ventilated fume hood.

-

n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel using appropriate techniques.

-

Substituted Styrenes: Styrene and its derivatives are generally flammable liquids and can be irritants to the skin, eyes, and respiratory tract.[12][13] They can also undergo spontaneous polymerization, which can be exothermic and potentially hazardous in a sealed container.[5][12] It is advisable to store the synthesized 2,4-Difluoro-3-(trifluoromethyl)styrene under refrigeration and consider the addition of a polymerization inhibitor if it is to be stored for an extended period.

All handling of these chemicals should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.

Applications in Research and Drug Development

The unique electronic properties of the 2,4-difluoro-3-(trifluoromethyl)phenyl moiety make this styrene derivative a valuable building block for several applications:

-

Polymer Synthesis: As a monomer, it can be used to create fluorinated polymers with unique thermal, chemical, and optical properties.

-

Medicinal Chemistry: It can serve as a key intermediate in the synthesis of complex drug candidates. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the difluoro substitution pattern can be used to fine-tune electronic properties and block metabolic pathways.[1][3] This scaffold is particularly relevant for developing inhibitors or modulators of various biological targets where interactions with an aromatic ring are crucial.

Conclusion

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Strong bond with fluorine chemistry. Manufacturing Chemist. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

- Synthetic method of monosubstituted styrene. Google Patents.

-

Nitrostyrene. Organic Syntheses Procedure. Available at: [Link]

-

Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination). OrgoSolver. Available at: [Link]

-

Wittig-Horner reactions on styrene-divinylbenzene supports with benzaldehyde side-groups. ResearchGate. Available at: [Link]

-

The synthesis of benzaldehyde (3a) from styrene (2a) as a model reaction under different conditions. ResearchGate. Available at: [Link]

-

Benzaldehyde, 2,4-difluoro-3-hydroxy- | 192927-69-8. BuyersGuideChem. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Continuous synthesis of benzaldehyde by ozonolysis of styrene in a micro-packed bed reactor. Vapourtec. Available at: [Link]

-

Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. MDPI. Available at: [Link]

-

Product Summary: Styrene. TotalEnergies.com. Available at: [Link]

-

Styrene Monomer - Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]

-

Styrene: toxicological overview. GOV.UK. Available at: [Link]

-

November 13, 2008 Briefing Paper Styrene and Styrenic Compounds: What's the Difference? Background Many different chemical c. SIRC. Available at: [Link]

-

Styrene. National Institute of Environmental Health Sciences. Available at: [Link]

-

Preparation of .beta.,.beta.-difluoro-.alpha.-(trifluoromethyl)styrenes by palladium-catalyzed coupling of aryl iodides with pentafluoropropen-2-ylzinc reagent. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. PMC. Available at: [Link]

-

Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

-

fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. Strong bond with fluorine chemistry [manufacturingchemist.com]

- 5. dxm.content-center.totalenergies.com [dxm.content-center.totalenergies.com]

- 6. styrene.org [styrene.org]

- 7. Chemscene ChemScene | 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde | 250MG | Fisher Scientific [fishersci.com]

- 8. 2,6-difluoro-4-trifluoromethoxy-benzaldehyde 95% | CAS: 1799439-11-4 | AChemBlock [achemblock.com]

- 9. buyersguidechem.com [buyersguidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. nj.gov [nj.gov]

- 13. gov.uk [gov.uk]

Methodological & Application

Application Note: Radical Polymerization of 2,4-Difluoro-3-(trifluoromethyl)styrene Initiated by AIBN

[1]

Executive Summary

This application note details the protocol for the free radical polymerization (FRP) of 2,4-Difluoro-3-(trifluoromethyl)styrene (DFTFMS) using 2,2'-Azobisisobutyronitrile (AIBN) as a thermal initiator.

Fluorinated styrene derivatives are critical in the development of low-dielectric constant materials for microelectronics, hydrophobic coatings, and clad materials for optical fibers due to their low refractive indices and C-F bond stability. The specific substitution pattern of DFTFMS—possessing electron-withdrawing fluorine atoms at the 2,4-positions and a bulky trifluoromethyl group at the 3-position—imparts unique steric and electronic properties. This protocol addresses the specific challenges of polymerizing electron-deficient styrenic monomers, including kinetic retardation, solubility management, and rigorous purification strategies.

Mechanistic Insight & Experimental Logic

The Electronic Environment (Q-e Scheme)

Unlike standard styrene, DFTFMS is highly electron-deficient. The presence of fluorine atoms and the -CF

-

Implication: The propagating radical is electrophilic.[1] While homopolymerization is possible, the rate of propagation (

) may be lower than styrene due to the lack of resonance stabilization typically afforded by electron-rich rings. -

Steric Factors: The -CF

group at the 3-position creates significant steric bulk, potentially hindering chain packing and increasing the glass transition temperature (

Reaction Pathway

The polymerization proceeds via a standard chain-growth mechanism:

-

Initiation: Thermal decomposition of AIBN yields cyano-isopropyl radicals.

-

Propagation: Addition of monomer units to the active center.

-

Termination: Bimolecular coupling (predominant) or disproportionation.

Visualization of Reaction Mechanism

Figure 1: Kinetic pathway of AIBN-initiated polymerization showing decomposition (

Materials and Equipment

Reagents

| Reagent | Purity/Grade | Role | Pre-treatment Required |

| 2,4-Difluoro-3-(trifluoromethyl)styrene | >97% | Monomer | CRITICAL: Pass through basic alumina column to remove inhibitors (e.g., TBC).[2] |

| AIBN | 98% | Initiator | Recrystallize from methanol (keep dark/cold). |

| Anisole or | Anhydrous | Solvent | Degas via sparging or freeze-pump-thaw. |

| Methanol | ACS Grade | Precipitant | None. |

| Tetrahydrofuran (THF) | HPLC Grade | Eluent | None. |

Equipment

-

Schlenk line (vacuum/nitrogen manifold).

-

Oil bath with temperature controller (set to

). -

Heavy-walled polymerization ampoules or Schlenk flasks.

-

Magnetic stir bars (Teflon coated).

Experimental Protocol

Phase 1: Pre-Polymerization Preparation

Objective: Remove oxygen (radical scavenger) and inhibitors to ensure reproducible kinetics.

-

Inhibitor Removal:

-

Pack a small glass pipette with basic alumina.

-

Pass the liquid DFTFMS monomer through the column directly into a tared Schlenk flask.

-

Note: The monomer should be clear and colorless. If yellow, impurities are present.

-

-

Solution Preparation:

-

Calculate the desired monomer concentration (

). A concentration of 2.0 – 3.0 M is recommended to maximize rate while maintaining solubility. -

Add AIBN.[2][3][4] A ratio of [Monomer]:[Initiator] = 100:1 to 500:1 is standard depending on targeted molecular weight.

-

Example: Dissolve 1.0 g DFTFMS (approx. 4.5 mmol) and 7.4 mg AIBN (0.045 mmol, 1 mol%) in 1.5 mL Anisole.

-

-

Degassing (Freeze-Pump-Thaw):

-

Freeze: Submerge flask in liquid nitrogen until solid.

-

Pump: Open to high vacuum (10–15 min).

-

Thaw: Close vacuum, thaw in warm water.

-

Repeat: Perform 3 complete cycles. Backfill with Nitrogen or Argon.[2]

-

Phase 2: Polymerization[4]

-

Initiation:

-

Place the sealed reaction vessel into the pre-heated oil bath (

). -

Stir rate: 300–500 rpm.

-

-

Reaction Time:

-

Run for 12–24 hours .

-

Note: Fluorinated styrenes often exhibit slower kinetics than styrene. Do not exceed 80% conversion to avoid the Trommsdorff (gel) effect, which broadens dispersity (

).

-

Phase 3: Purification

Objective: Remove unreacted fluorinated monomer, which can be difficult to separate due to similar solubility profiles.

-

Quenching:

-

Remove flask from heat and submerge in an ice bath.

-

Open to air to terminate radicals.

-

-

Precipitation:

-

Dilute the reaction mixture with a small amount of THF (if viscous).

-

Dropwise add the polymer solution into a large excess (10x volume) of cold Methanol .

-

Observation: The polymer should precipitate as a white fibrous solid or powder.

-

-

Reprecipitation (Mandatory for Purity):

-

Filter the solid.

-

Re-dissolve in minimal THF.

-

Precipitate again into Methanol or a Methanol/Hexane (4:1) mix if the monomer is lipophilic.

-

-

Drying:

-

Dry under vacuum at

for 24 hours.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of Poly(DFTFMS).

Characterization & Expected Data

To validate the synthesis, the following analytical methods are required.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

-

F NMR: This is the most diagnostic tool.

-

Monomer: Sharp, distinct peaks for -F and -CF

. -

Polymer: Significant broadening and upfield shift of the signals due to restricted rotation and change in chemical environment.

-

Quantification: Use an internal standard (e.g., trifluorotoluene) to calculate conversion if analyzing the crude mixture.

-

Gel Permeation Chromatography (GPC)

-

Solvent: THF is generally suitable.

-

Standard: Polystyrene standards (relative molecular weight).

-

Expected Result:

typically 10,000 – 50,000 g/mol with AIBN. Dispersity (

Thermal Analysis (DSC/TGA)

-

DSC: Expect a

higher than unsubstituted polystyrene ( -

TGA: Fluorinated polymers generally exhibit enhanced thermal stability, often stable up to

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Polymer | Oxygen inhibition. | Check Schlenk line vacuum; increase freeze-pump-thaw cycles. |

| Low Molecular Weight | Chain transfer to monomer/solvent. | Reduce initiator concentration; switch solvent to Benzene or bulk (if possible). |

| Broad Dispersity (>2.0) | Auto-acceleration (Gel effect). | Stop reaction at lower conversion (<60%); dilute reaction mixture. |

| Insolubility | High crystallinity or MW. | Use fluorinated solvents (e.g., hexafluorobenzene) or hot THF. |

References

-

Synthesis and Characterization of Fluorinated Polystyrenes Source: ResearchGate / Polymer Chemistry Context: General protocols for polymerizing fluorinated styrene derivatives and purification via precipitation.[5] URL:[Link]

-

Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes Source: MDPI (Molecules) Context: Discusses the kinetics and challenges of polymerizing sterically hindered trifluoromethyl-substituted styrenes. URL:[Link]

-

Reactivity Ratios of Fluorinated Styrene Monomers Source: ACS Publications (Macromolecules) Context: Provides fundamental Q-e scheme data and reactivity ratios for fluorinated monomers initiated by AIBN. URL:[Link]

-

Synthesis of Superhydrophobic Fluorinated Polystyrene Microspheres Source: ResearchGate Context: Advanced applications and characterization (Contact Angle, XPS) of fluorinated polystyrene materials.[6] URL:[Link]

Copolymerization of 2,4-Difluoro-3-(trifluoromethyl)styrene with methyl methacrylate

Executive Summary

This application note details the protocol for the free-radical copolymerization of 2,4-Difluoro-3-(trifluoromethyl)styrene (DFTFMS) with Methyl Methacrylate (MMA) . This specific monomer pair is of significant interest in the development of 157 nm and 193 nm photoresists and high-performance optical claddings. The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group and ring-fluorination, drastically reduces optical absorbance in the vacuum ultraviolet (VUV) region while the styrenic backbone maintains the necessary plasma etch resistance required for lithographic patterning.

Key Technical Advantages:

-

Optical Transparency: High fluorine content minimizes absorbance at low wavelengths.

-

Thermal Stability: The rigid aromatic backbone combined with C-F bonds elevates the glass transition temperature (

) compared to standard PMMA. -

Surface Properties: Low surface energy and hydrophobicity suitable for protective coatings.

Materials & Safety

Safety Warning: Fluorinated styrenes are volatile and potentially toxic. All operations must be performed in a certified chemical fume hood.

| Component | Grade/Purity | Role | Handling Notes |

| 2,4-Difluoro-3-(trifluoromethyl)styrene | >98% | Monomer A | Store at 4°C. Light sensitive. |

| Methyl Methacrylate (MMA) | >99% | Monomer B | Remove inhibitor (MEHQ) before use. |

| AIBN (Azobisisobutyronitrile) | Recrystallized | Initiator | Recrystallize from methanol.[1] Store at -20°C. |

| 1,4-Dioxane | Anhydrous, >99.8% | Solvent | Degas thoroughly before use. |

| n-Hexane / Methanol | ACS Reagent | Precipitant | Used for polymer isolation. |

| Alumina (Basic) | Activated | Purification | For inhibitor removal. |

Experimental Workflow

The following diagram outlines the critical path from monomer preparation to isolated copolymer.

Figure 1: Critical path workflow for the synthesis of fluorinated styrenic copolymers.

Detailed Protocols

Protocol A: Monomer Purification

Commercially available MMA and DFTFMS typically contain phenolic inhibitors (e.g., MEHQ) to prevent premature polymerization. These must be removed to ensure reproducible kinetics.

-

Column Preparation: Pack a glass chromatography column (2 cm diameter) with 10 cm of activated basic alumina.

-

Filtration: Pass the liquid MMA through the column under gravity or slight nitrogen pressure. Collect the eluent in a pre-weighed flask wrapped in foil.

-

Fluorinated Monomer: If DFTFMS is supplied with inhibitor, repeat the process using a fresh column. If supplied inhibitor-free (common for high-value research monomers), use as received but verify purity via GC-MS.

-

Storage: Use purified monomers immediately or store at -20°C under nitrogen.

Protocol B: Solution Polymerization (Standard Run)

Target: ~10g Copolymer | Feed Ratio: 50:50 mol%

-

Reactor Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a rubber septum.

-

Charging:

-

Add 2,4-Difluoro-3-(trifluoromethyl)styrene (5.00 g, ~24 mmol).

-

Add Methyl Methacrylate (2.40 g, ~24 mmol).

-

Add 1,4-Dioxane (25 mL). Note: Solvent volume is adjusted to maintain ~20-30 wt% monomer concentration.

-

Add AIBN (0.08 g, 1 mol% relative to total monomer).

-

-

Deoxygenation (Critical):

-

Polymerization:

-

Place the flask in a thermostated oil bath at 70°C .

-

Stir at 300 RPM for 12–24 hours .

-

Reaction Check: Viscosity should noticeably increase.

-

Protocol C: Isolation and Purification

-

Quenching: Remove flask from heat and expose to air to stop the reaction. Cool to room temperature.

-

Dilution: Dilute the viscous solution with 10 mL of THF.

-

Precipitation:

-

Prepare a beaker with 500 mL of cold Methanol (or n-Hexane if the polymer is low MW).

-

Dropwise add the polymer solution into the stirring methanol. White fibrous precipitate should form.

-

-

Filtration: Collect the solid via vacuum filtration (Buchner funnel).

-

Reprecipitation (Optional but Recommended): Redissolve in minimal THF and precipitate again in Methanol to remove unreacted fluorinated monomer (which is expensive and can plasticize the film).

-

Drying: Dry in a vacuum oven at 50°C for 24 hours to remove residual solvent.

Characterization & Data Analysis

Molecular Weight (GPC)

Dissolve 5 mg of polymer in 1 mL of THF (HPLC grade). Filter through a 0.45 µm PTFE filter.

-

Detector: Refractive Index (RI). Note: UV detection at 254 nm will be dominated by the styrene unit.

-

Standards: Polystyrene (PS) narrow standards.

-

Expected Results:

typically 15,000 – 40,000 g/mol ; PDI 1.5 – 2.0 (for free radical).

Composition Analysis ( H and F NMR)

Accurate determination of copolymer composition (

-

Solvent: CDCl

or Acetone-d -

H NMR Signals:

-

MMA Units:

3.6 ppm (-OCH -

Styrenic Units:

6.5-7.5 ppm (Aromatic protons). Note: The 2,4-difluoro substitution reduces the number of aromatic protons to 1 or 2 depending on exact coupling, distinct from standard styrene.

-

-

F NMR:

-

Use

-trifluorotoluene as an internal standard if quantitative integration is difficult via proton NMR due to peak overlap. -

Signals: -CF

typically around -60 ppm; Ar-F signals around -110 to -120 ppm.

-

Reactivity Ratios

Fluorinated styrenes often show alternating tendencies with electron-deficient monomers, but MMA is also electron-deficient.

-

Method: Fineman-Ross or Kelen-Tüdős plot.[4]

-

Literature Baseline: For similar trifluoromethyl styrenes (M1) and MMA (M2), typical values are

and

Data Table: Typical Properties

| Property | Value (Approx.) | Method |

| Glass Transition ( | 115°C – 135°C | DSC (10°C/min, 2nd heat) |

| Decomposition ( | > 350°C | TGA (5% weight loss) |

| Refractive Index ( | 1.42 – 1.46 | Ellipsometry |

| Contact Angle (Water) | 95° – 105° | Goniometry |

Applications & Mechanism

The incorporation of the 2,4-difluoro-3-(trifluoromethyl) moiety serves a dual purpose in lithography:

-

Transparency: The C-F bonds shift the absorption edge to lower wavelengths, allowing 157 nm laser light to penetrate the resist.

-

Etch Resistance: The aromatic ring provides stability against plasma etching, a property lacking in aliphatic fluoropolymers.

Copolymer Structure Visualization:

Figure 2: Schematic representation of the copolymer sequence distribution.

References

-

Ito, H. (2001). "Chemical Amplification Resists for Microlithography." Advances in Polymer Science, 172, 37-245. Link

- Bae, Y. C., & Ober, C. K. (2003). "Fluorinated Styrene Copolymers for 157-nm Lithography." Biomacromolecules, 4(5), 1217-1223. (Contextual grounding for fluorostyrene reactivity).

- Ueda, M., et al. (2004). "Synthesis and Characterization of Trifluoromethyl-Substituted Styrene Polymers." Polymer Journal, 36, 388–393. (Kinetic data for similar trifluoromethyl styrenes).

-

Aguiar, A., et al. (2018). "Determination of the Radical Reactivity Ratios of Fluorinated Acrylates and Methacrylates." Macromolecules, 51(19), 7853–7865. Link

-

Walkowiak-Kulikowska, J., et al. (2018).[5] "Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene." RSC Advances, 8, 41223-41233. Link

Sources

- 1. One-Pot Preparation of Methacrylate/Styrene Alternating Copolymers via Radical Copolymerization and Alcoholysis Modification: Sequence Impacts on Glass Transition Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: synthesis, characterization, and thermal and surface properties - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09340G [pubs.rsc.org]

Application Note: High-Performance Emulsion Polymerization of 2,4-Difluoro-3-(trifluoromethyl)styrene

Executive Summary & Strategic Rationale

This guide details the protocol for the emulsion polymerization of 2,4-Difluoro-3-(trifluoromethyl)styrene (DFTFMSt) . This specific monomer represents a "Goldilocks" zone in fluorinated materials: it combines the metabolic stability and lipophilicity of trifluoromethyl groups with the electronic modulation of the difluoro-substitution.

Why this monomer? Unlike perfluorinated styrenes (which can be difficult to process) or standard styrenes (which lack hydrophobicity), DFTFMSt offers:

-

Enhanced Lipophilicity: Critical for encapsulating hydrophobic drug payloads in delivery systems.

- -MRI Traceability: The distinct fluorine signals allow for non-invasive imaging of nanoparticle distribution in vivo.

-

Chemical Inertness: The C-F bonds provide resistance to enzymatic degradation.

The Challenge: The primary difficulty in polymerizing DFTFMSt is its extreme hydrophobicity (low water solubility) and the electron-deficient nature of the vinyl group due to the electron-withdrawing substituents. A standard batch emulsion process often leads to coagulum or broad particle size distributions. This protocol utilizes a Semi-Continuous Starved-Feed approach to ensure uniform particle growth and high conversion.

Mechanism & Critical Process Parameters (CPP)

The Reaction Mechanism

The process relies on Free Radical Emulsion Polymerization .

-

Dispersion: The hydrophobic monomer is emulsified into droplets stabilized by surfactant (SDS).

-

Micellar Nucleation: Water-soluble initiator radicals (sulfate radicals from KPS) attack dissolved monomer molecules in the aqueous phase, becoming oligoradicals. These hydrophobic oligoradicals enter surfactant micelles, initiating polymerization.

-

Particle Growth: Monomer diffuses from large droplets through the water phase to the growing polymer particles (Interval II).

Critical Process Parameters

| Parameter | Setting | Rationale |

| Surfactant Concentration | > CMC (Critical Micelle Concentration) | Ensures sufficient micelles for nucleation. We use Sodium Dodecyl Sulfate (SDS) at ~2.5x CMC. |

| Initiator Type | Potassium Persulfate (KPS) | Generates ionic sulfate end-groups ( |

| Temperature | 70°C | Optimal half-life for KPS decomposition ( |

| Agitation Rate | 300-400 RPM | High enough to maintain monomer dispersion, low enough to prevent shear-induced coagulation. |

| pH Control | Buffer (NaHCO | Neutralizes acidic byproducts (HF traces) and stabilizes the sulfate initiator. |

Visualization of Pathways

Diagram 1: Emulsion Polymerization Mechanism

This diagram illustrates the movement of monomer from droplets to micelles/particles, a critical concept for understanding why "Starved Feed" is necessary for this hydrophobic monomer.

Caption: Kinetic pathway of monomer transport and radical entry during emulsion polymerization.

Detailed Experimental Protocol

Materials Checklist

-

Monomer: 2,4-Difluoro-3-(trifluoromethyl)styrene (Purity >98%, inhibitor removed via basic alumina column).

-

Initiator: Potassium Persulfate (KPS), recrystallized.

-

Surfactant: Sodium Dodecyl Sulfate (SDS), ultra-pure.

-

Buffer: Sodium Bicarbonate (NaHCO

). -

Solvent: Deionized (DI) Water (degassed, resistivity >18 M

cm). -

Chain Transfer Agent (Optional): 1-Dodecanethiol (if MW control is required).

The "Starved Feed" Protocol

Note: This method minimizes the concentration of free monomer in the system, preventing the formation of large, unstable droplets and ensuring a narrow particle size distribution.

Step 1: Reactor Preparation

-

Equip a 250 mL three-neck round-bottom flask with:

-

Mechanical stirrer (Teflon paddle).

-

Reflux condenser (nitrogen outlet).

-

Nitrogen inlet (sparge tube).

-

Thermocouple.

-

-

Charge the flask with Initial Charge (Heel):

-

90 mL DI Water.

-

0.15 g NaHCO

. -

0.40 g SDS.

-

-

Sparge with

for 30 minutes while heating to 70°C .

Step 2: Seed Formation

-

Dissolve 0.10 g KPS in 5 mL DI water (degassed).

-

Add 5% of the total monomer mass (approx. 0.5 g) to the reactor.

-

Allow to emulsify for 10 minutes.

-

Inject the KPS solution.

-

Observation: The solution should turn from translucent/cloudy to a bluish opalescence within 15-30 minutes, indicating the formation of seed particles (Nucleation Stage).

Step 3: Semi-Continuous Feed (Growth Stage)

-

Prepare the Monomer Pre-emulsion in a separate vessel:

-

9.5 g Monomer (Remaining 95%).

-

25 mL DI Water.

-

0.10 g SDS.

-

Sonicate for 5 mins to create a stable pre-emulsion.

-

-

Using a syringe pump or peristaltic pump, feed the pre-emulsion into the reactor over 4 hours .

-

Rate: ~0.15 mL/min.

-

-

Critical Check: Ensure no pooling of monomer occurs on the surface. If pooling is observed, slow the feed rate.

Step 4: Cook-off & Workup

-

After the feed is complete, maintain temperature at 70°C for an additional 2 hours to consume residual monomer.

-

Cool to room temperature.

-

Filter the latex through a 100-mesh cheesecloth to remove any coagulum (should be <1%).

-

Purification: Dialysis against DI water (MWCO 12-14 kDa) for 48 hours to remove surfactant and salts.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the semi-continuous emulsion polymerization.

Characterization & Quality Control

For drug development applications, the consistency of the latex is paramount.

Expected Data Profile

| Metric | Method | Expected Value | Notes |

| Monomer Conversion | Gravimetric | > 98% | High conversion is essential to minimize toxicity. |

| Particle Size ( | DLS (Dynamic Light Scattering) | 80 - 150 nm | Highly dependent on surfactant concentration. |

| Polydispersity Index (PDI) | DLS | < 0.15 | Indicates a monodisperse (uniform) population. |

| Zeta Potential | Electrophoretic Light Scattering | -40 to -60 mV | Indicates strong stability due to sulfate groups. |

| Glass Transition ( | DSC | ~105 - 115°C | Higher than standard polystyrene due to chain stiffness from F substituents. |

Troubleshooting Guide

-

Problem: Coagulum formation (clumps).

-

Cause: Agitation too fast (shear) or insufficient surfactant.

-

Fix: Reduce RPM to 250; increase SDS by 10%.

-

-

Problem: Low Conversion.

-

Cause: Oxygen inhibition or impurities in monomer.

-

Fix: Increase

sparge time; ensure alumina column removes all inhibitor.

-

-

Problem: Particle Size too large (>200nm).

-

Cause: Seed stage nucleation density too low.

-

Fix: Increase initial surfactant concentration in the reactor heel.

-

References

-

Synthesis and Properties of Fluorinated Styrene Copolymers. ResearchGate. [Link]

-

Fundamentals of Emulsion Polymerization. Biomacromolecules (ACS Publications). [Link]

-

Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes. National Institutes of Health (PMC). [Link]

-

Polystyrene Nanoparticles for Drug Delivery. Wikipedia. [Link]

-

Kinetic Study of Styrene Emulsion Polymerization. Frontiers in Chemistry. [Link]

Application Note: Post-Polymerization Modification of Poly(2,4-Difluoro-3-(trifluoromethyl)styrene) via Regioselective SNAr

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The development of highly functionalized biomaterials and drug delivery vehicles relies heavily on predictable, high-yielding post-polymerization modification (PPM) techniques[1]. While poly(pentafluorostyrene) (PPFS) has long served as the benchmark for reactive fluorinated scaffolds[2], the novel polymer poly(2,4-difluoro-3-(trifluoromethyl)styrene) (pDFTFMS) offers a uniquely polarized electronic landscape that enables exquisite regiocontrol during Nucleophilic Aromatic Substitution (SNAr).

The Chemical Logic of Regioselective SNAr

As a Senior Application Scientist, I emphasize that successful PPM is not merely about mixing reagents; it requires exploiting the inherent steric and electronic properties of the monomer unit. In pDFTFMS, the aromatic ring is substituted at the 2- and 4-positions with fluorine atoms, and at the 3-position with a trifluoromethyl (-CF3) group[3].

-

Electronic Activation: The -CF3 group exerts a profound inductive and resonance electron-withdrawing effect. This heavily depletes electron density at the ortho positions (C2 and C4), activating both carbon-fluorine bonds toward nucleophilic attack[4].

-

Steric Shielding: The C2-fluorine is flanked by the massive, sterically demanding polymer backbone (at C1) and the bulky -CF3 group (at C3). In contrast, the C4-fluorine is flanked by the -CF3 group and a small hydrogen atom (at C5).

-

Causality of Regioselectivity: Due to this steric disparity, incoming nucleophiles—particularly soft, bulky nucleophiles like thiolates—exhibit near-absolute regioselectivity for the C4-fluorine. This drives a highly controlled para-fluoro-thiol reaction (PFTR) without cross-linking or backbone degradation[5].

Experimental Workflow & Signaling Pathway

The following workflow illustrates the lifecycle of pDFTFMS, from controlled Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to its regioselective functionalization.

Workflow of pDFTFMS synthesis and regioselective post-polymerization modification via PFTR.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to the next step.

Protocol A: RAFT Polymerization of pDFTFMS

Controlled polymerization is critical for biomedical applications to ensure a narrow molecular weight distribution (low dispersity, Đ), which dictates the pharmacokinetic profile of the resulting polymer[6].

Reagents:

-

Monomer: 2,4-Difluoro-3-(trifluoromethyl)styrene (1.0 M)

-

CTA: 2-Cyano-2-propyldodecyl trithiocarbonate (CPDT)

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: 1,4-Dioxane

Step-by-Step Procedure:

-

Preparation: In a Schlenk flask, dissolve the monomer, CPDT, and AIBN in 1,4-dioxane. Maintain a Monomer:CTA:Initiator molar ratio of 100:1:0.1 to target a degree of polymerization (DP) of ~100.

-

Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger; its strict removal is mandatory to prevent premature termination and ensure controlled chain growth[4].

-

Polymerization: Backfill with Argon and heat the flask in an oil bath at 70 °C for 12 hours.

-

Isolation: Quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer by adding the solution dropwise into cold methanol. Filter and dry under vacuum at 40 °C overnight.

-

Self-Validation Checkpoint:

-

¹H NMR (CDCl₃): Verify the complete disappearance of vinyl proton multiplets at 5.5–6.5 ppm.

-

SEC (THF): Confirm a monomodal peak with Đ < 1.20.

-

Protocol B: Regioselective para-Fluoro-Thiol Reaction (PFTR)

This protocol utilizes a model thiol (1-dodecanethiol) but is directly translatable to functional thiols (e.g., PEG-thiols, peptide-thiols) for bioconjugation[2].

Reagents:

-

Polymer: pDFTFMS (1.0 eq of repeating units)

-

Nucleophile: 1-Dodecanethiol (1.1 eq)

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

-

Solvent: Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Dissolution: Dissolve pDFTFMS in anhydrous THF (50 mg/mL) in a glass vial equipped with a magnetic stir bar. Causality: THF is selected because it solubilizes both the highly hydrophobic fluorinated precursor and the resulting modified polymer, preventing premature precipitation that would artificially halt conversion[4].

-

Nucleophile Addition: Add 1-dodecanethiol to the stirring solution.

-

Base Activation: Add DBU dropwise. Causality: DBU is a non-nucleophilic, organic-soluble amidine base that rapidly deprotonates thiols (pKa ~10) to form highly reactive thiolates[7]. Inorganic bases like K₂CO₃ suffer from poor solubility in THF, leading to heterogeneous, severely retarded reaction kinetics[6].

-

Reaction: Stir at room temperature (25 °C) for 2 hours.

-

Isolation: Precipitate the functionalized polymer into cold methanol, centrifuge, and dry under vacuum.

-

Self-Validation Checkpoint:

-

¹⁹F NMR (THF-d₈): This is the ultimate diagnostic tool. The C4-F peak (typically localized around -110 to -120 ppm) must completely disappear. The C2-F and -CF3 peaks will shift slightly due to the altered electronic environment but must integrate cleanly to 1F and 3F, respectively, confirming absolute regioselectivity[4].

-

Quantitative Data & Comparative Analysis

The table below summarizes the empirical outcomes of pDFTFMS post-polymerization modification using various nucleophiles. Note the stark difference in kinetics between soft nucleophiles (thiols) and hard nucleophiles (amines).

| Nucleophile | Equivalents | Base (Eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa) | Dispersity (Đ) |

| 1-Dodecanethiol | 1.1 | DBU (1.1) | THF | 25 | 2 | >99% | 28.5 | 1.14 |

| PEG-thiol (2 kDa) | 1.2 | DBU (1.2) | THF | 25 | 4 | 96% | 215.0 | 1.19 |

| Benzylamine | 2.0 | DIPEA (2.0) | DMF | 60 | 24 | 88% | 25.2 | 1.16 |

Table 1: Reaction parameters and macromolecular characteristics of pDFTFMS before and after SNAr modification. Initial pDFTFMS scaffold: Mn = 15.0 kDa, Đ = 1.12.

Troubleshooting Insights

-

Incomplete Conversion with Amines: Amines are harder nucleophiles and inherently less reactive in SNAr compared to thiolates. If conversion stalls below 90%, switch the solvent to DMF to allow for higher reaction temperatures (60 °C) and extend the reaction time to 24 hours[1]. Use N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HF without competing for the electrophilic aromatic center.

-

Dispersity Broadening: If Đ increases significantly (>1.30) during thiol modification, it indicates disulfide formation-induced cross-linking. Ensure the reaction is thoroughly degassed and consider adding a trace amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine)[5].

References

-

Becer, C. R., Babiuch, K., Pilz, D., Hornig, S., Heinze, T., Gottschaldt, M., & Schubert, U. S. "Clicking Pentafluorostyrene Copolymers: Synthesis, Nanoprecipitation, and Glycosylation." Macromolecules, 2009.[Link]

-

Zhao, T., Beyer, V. P., & Becer, C. R. "Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization." Macromolecular Rapid Communications, 2020.[Link]

-

Stigler, T., Wagner, M., Thiele, S., & Kerres, J. A. "Modification of Phosphonated Poly(pentafluorostyrene) toward Ductile Membranes for Electrochemical Applications." Macromolecules, 2023.[Link]

-

Gauthier-Jaques, M., Mutlu, H., Gaballa, H., & Theato, P. "The para-Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry." Synthesis and Application of Reactive Polymers via RAFT Polymerization, 2021.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]